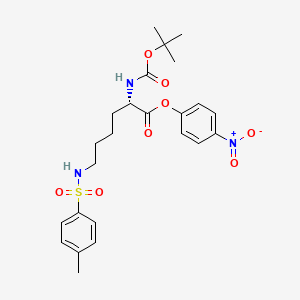

Boc-lys(tos)-onp

Vue d'ensemble

Description

Boc-Lys(Tos)-OH, also known as Na-Boc-Ne-4-toluenesulfonyl-L-lysine, is a chemical compound with the CAS Number: 13734-29-7 . It is commonly used in the field of peptide synthesis .

Synthesis Analysis

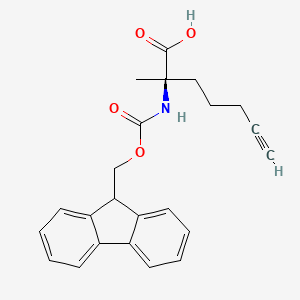

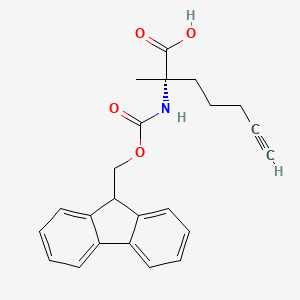

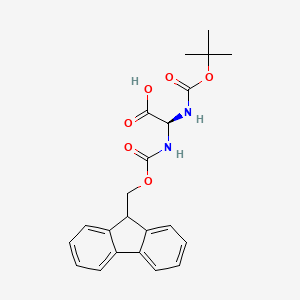

The synthesis of Boc-Lys(Tos)-OH involves various chemical reactions. A common method involves the use of Fmoc-Lys(Mtt)-OH, Oxyma, N,N’-diisopropylcarbodiimide (DIC), and DMF .

Molecular Structure Analysis

The molecular formula of Boc-Lys(Tos)-OH is C18H28N2O6S . Its average mass is 400.490 Da and its monoisotopic mass is 400.166809 Da .

Chemical Reactions Analysis

Boc-Lys(Tos)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of multifunctional targets where amino functions often occur . It is also used in the synthesis of hexadentate peptide-chelator .

Physical and Chemical Properties Analysis

Boc-Lys(Tos)-OH has a density of 1.109±0.06 g/cm3 (Predicted), a boiling point of 514.4±45.0 °C (Predicted), and a flash point of 264.9°C .

Applications De Recherche Scientifique

Synthèse de peptides

Boc-lys(tos)-onp: est largement utilisé dans la synthèse de peptides comme groupe protecteur pour l'acide aminé lysine. Le groupe Boc (tert-butyloxycarbonyle) protège le groupe amino pendant le processus de synthèse, empêchant ainsi les réactions secondaires indésirables {svg_1}. Ceci est particulièrement utile dans la synthèse de peptides hydrophobes et de ceux contenant des fragments d'ester et de thioester.

Biochimie

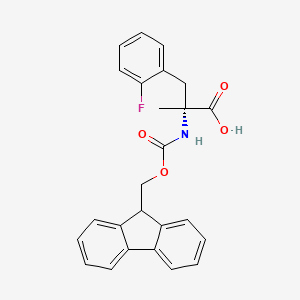

En biochimie, this compound sert de réactif crucial pour la préparation d'enzymes et d'autres protéines. Il permet la modification spécifique des résidus lysine, ce qui est essentiel pour étudier les mécanismes enzymatiques et les interactions protéine-protéine {svg_2}.

Pharmacologie

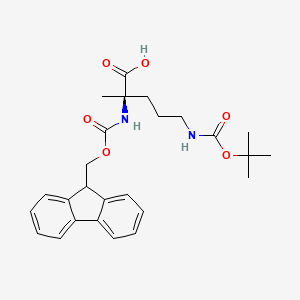

Pharmacologiquement, this compound est un élément essentiel de la conception et du développement de médicaments. Il permet la création de médicaments à base de peptides avec une stabilité et une biodisponibilité améliorées. Son rôle dans la synthèse de thérapeutiques peptidiques est précieux, en particulier dans le contexte des systèmes de délivrance de médicaments ciblés {svg_3}.

Science des matériaux

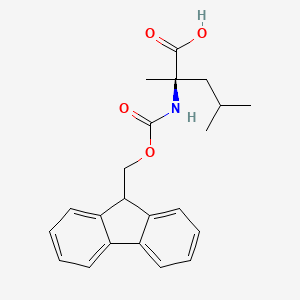

En science des matériaux, this compound est utilisé pour développer de nouveaux biomatériaux. Il peut être utilisé pour créer des revêtements de surface qui interagissent avec les molécules biologiques, ce qui a des implications pour les implants médicaux et le génie tissulaire {svg_4}.

Génie chimique

Les ingénieurs chimistes utilisent this compound dans la conception de procédés pour la production à grande échelle de peptides. Il est crucial pour développer des voies de synthèse efficaces et optimiser les conditions de réaction afin d'obtenir des rendements élevés et une pureté optimale {svg_5}.

Sciences de l'environnement

This compound a des applications en sciences de l'environnement où il est utilisé dans l'étude des processus de biorémédiation environnementale. Il aide à comprendre comment les enzymes dégradent les polluants et aide à concevoir des peptides qui peuvent se lier et neutraliser les substances toxiques {svg_6}.

Biologie moléculaire

En biologie moléculaire, this compound est utilisé dans l'étude de l'expression et de la régulation des gènes. Il aide à la synthèse de peptides qui peuvent imiter les protéines de liaison à l'ADN, permettant ainsi aux chercheurs d'étudier la fonction et le contrôle des gènes {svg_7}.

Chimie analytique

Enfin, en chimie analytique, this compound est essentiel pour développer des méthodes analytiques pour l'analyse des protéines et des peptides. Il est utilisé dans la préparation d'étalons et de calibrateurs pour la spectrométrie de masse et la chromatographie, qui sont des techniques clés pour la caractérisation des protéines {svg_8}.

Mécanisme D'action

Target of Action

The primary target of Boc-lys(tos)-onp, also known as Nα-Boc-Nε-tosyl-L-lysine, is the ε-amino group of conserved lysine residues in the amino terminal tail of histones . This compound is used as a substrate in the assay of Histone Deacetylase (HDAC) enzymatic activities .

Mode of Action

this compound interacts with its targets by serving as a protecting group for the amino functions in the synthesis of multifunctional targets . It is used in the formation of amide bonds, a fundamental reaction in organic synthesis . The Boc group mediates amide bond formation with remarkable resistance to racemization .

Biochemical Pathways

The action of this compound affects the biochemical pathway of reversible lysine acetylation, a crucial posttranslational regulatory mechanism in cells . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and histone deacetylases (HDACs) . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins .

Result of Action

The action of this compound results in the deprotection of the amino functions, leading to changes in the conformation and/or activity of the substrates . This dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to demonstrate remarkable resistance to racemization, indicating its stability under certain conditions . Furthermore, the use of certain solvents, such as ionic liquids, can enhance the deprotection process, improving the compound’s efficacy .

Safety and Hazards

Boc-Lys(Tos)-OH is a chemical compound that requires careful handling. In case of accidental release, it is advised to avoid dust formation and use personal protective equipment . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Orientations Futures

Propriétés

IUPAC Name |

(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBBZOXFMHCCM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

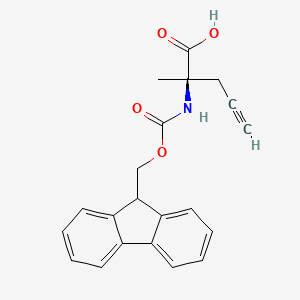

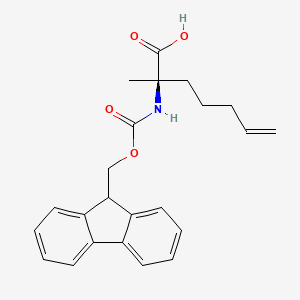

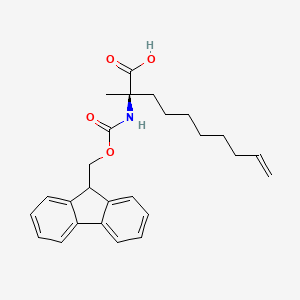

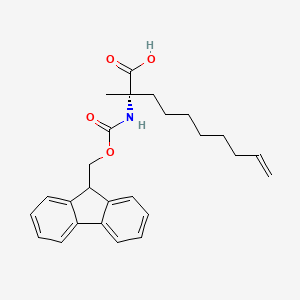

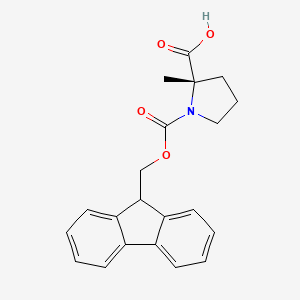

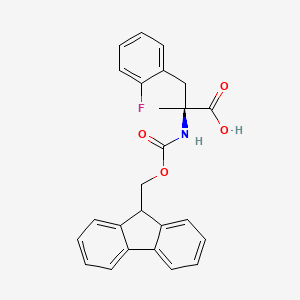

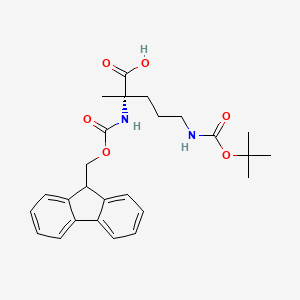

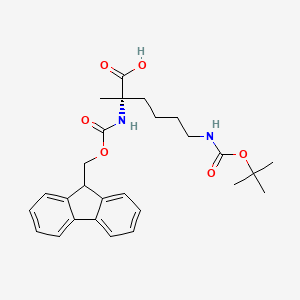

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.